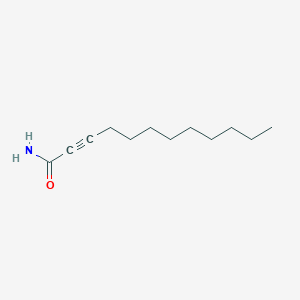
Dodec-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-2-ynamide is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-2-ynamide can be synthesized through various methods. One common approach involves the reaction of amides with electrophiles, using trichloroethene as a two-carbon synthon . Another method includes the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, yielding highly regioselective products .
Industrial Production Methods
Industrial production of this compound often involves scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and efficient, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
Dodec-2-ynamide undergoes a variety of chemical reactions, including:
Cycloaddition: Involves the formation of cyclic compounds through the addition of multiple reactants.
Cyclization: The intramolecular reaction forming a ring structure.
Intramolecular Alkoxylation-Initiated Rearrangement: A rearrangement reaction initiated by the addition of an alkoxy group.
Oxygen Atom Transfer Reactions: Involves the transfer of an oxygen atom to another molecule.
Hydro-Heteroatom Addition Reactions: Addition of hydrogen and a heteroatom to the triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metals, and radical initiators. Conditions often involve specific temperatures and solvents to optimize reaction efficiency .
Major Products
The major products formed from these reactions include various N-heterocycles, carbenes, and carbenoids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Dodec-2-ynamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of dodec-2-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. For example, in silylzincation reactions, the addition of diorganosilyl-zinc reagents across the triple bond occurs through a concerted antarafacial mechanism, leading to the formation of Si-C and Zn-C σ-bonds . This mechanism is computationally investigated using density functional theory calculations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dodec-2-ynamide include other ynamides, such as:
N-alkyne compounds: Characterized by a nitrogen atom bearing an electron-withdrawing group.
Ynamines: Contain a triple bond directly connected to a nitrogen atom.
Uniqueness
This compound stands out due to its specific reactivity and the ability to undergo a wide range of chemical transformations. Its unique structure allows for the formation of complex molecular architectures that are challenging to achieve with other reagents .
Properties
CAS No. |
861322-54-5 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
dodec-2-ynamide |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-9H2,1H3,(H2,13,14) |
InChI Key |
XPRQQPAPWSCHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC#CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


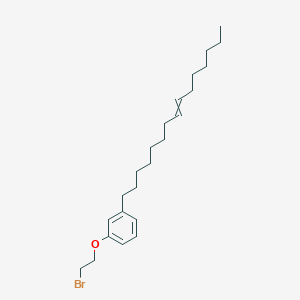
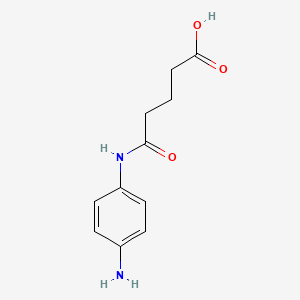
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)

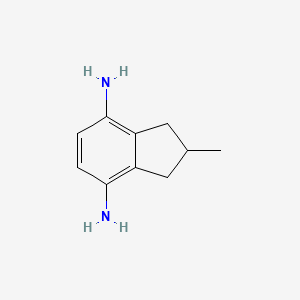
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
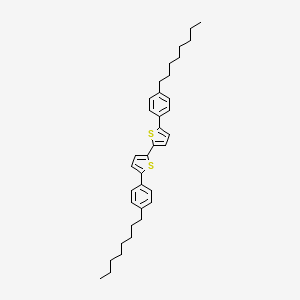
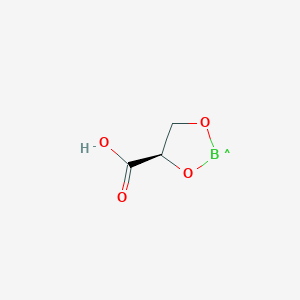
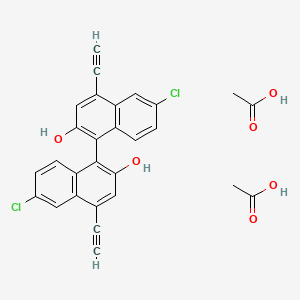
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
